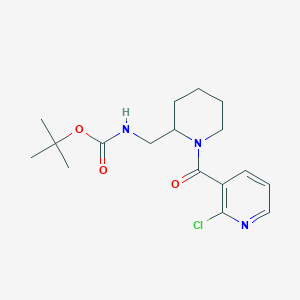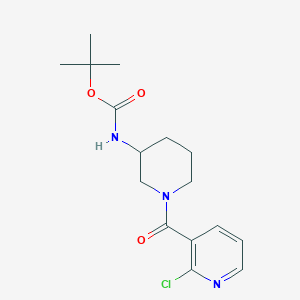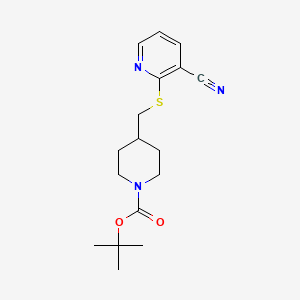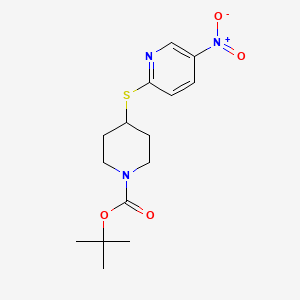
tert-Butyl ((1-(2-chloronicotinoyl)piperidin-2-yl)methyl)carbamate
Übersicht
Beschreibung
“tert-Butyl ((1-(2-chloronicotinoyl)piperidin-2-yl)methyl)carbamate” is a chemical compound with the molecular formula C17H24ClN3O3 . It is used in various chemical reactions and is often stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the chloronicotinoyl group suggests that this compound may have some activity as a nicotinic acetylcholine receptor agonist .Physical And Chemical Properties Analysis
This compound has a molecular weight of 353.84 . It is a solid at room temperature and has a predicted boiling point of approximately 331.4°C . The density is predicted to be approximately 1.0 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Research on synthetic routes highlights the interest in developing efficient synthesis methods for related compounds, which can be critical for industrial production. For instance, the study of synthetic routes of vandetanib, a compound that might share similar synthetic intermediates or methodologies with tert-Butyl ((1-(2-chloronicotinoyl)piperidin-2-yl)methyl)carbamate, demonstrates the complex nature of chemical synthesis involving multiple steps like substitution, deprotection, and cyclization to achieve desired compounds with high yield and commercial value (Mi, 2015).
Environmental Impact and Biodegradation
- The environmental behavior and biodegradation of similar compounds, particularly ethers and oxygenates like methyl tert-butyl ether (MTBE), have been extensively studied. Research indicates these compounds' significant mobility in groundwater and resistance to natural degradation, posing challenges for environmental contamination (Rong & Tong, 2005). This context is relevant for understanding the environmental implications of similar chemical compounds and underscores the importance of developing efficient degradation strategies.
Bioremediation Techniques
- Bioremediation of contaminants related to this compound, such as MTBE, has seen progress, with studies showing that microbial degradation is a viable method for remediation under certain conditions. This suggests potential research applications in developing microbial or enzymatic methods to degrade similar compounds, enhancing environmental clean-up efforts (Fiorenza & Rifai, 2003).
Safety and Hazards
This compound is classified as a warning hazard. It may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound, including wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
tert-butyl N-[[1-(2-chloropyridine-3-carbonyl)piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)20-11-12-7-4-5-10-21(12)15(22)13-8-6-9-19-14(13)18/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFVLEKXCFNUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1C(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112856 | |
| Record name | Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353980-08-1 | |
| Record name | Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3099464.png)


![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3099476.png)

